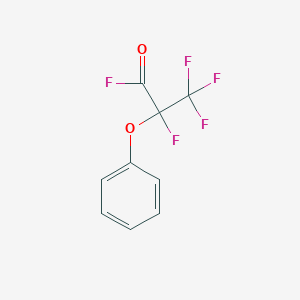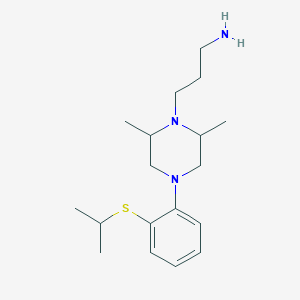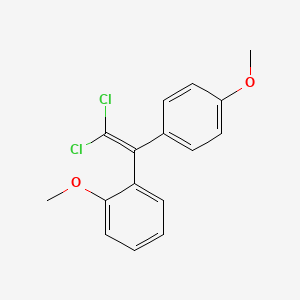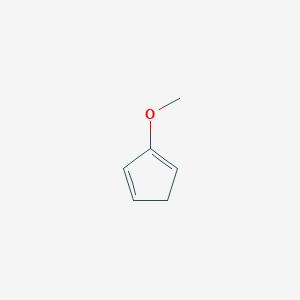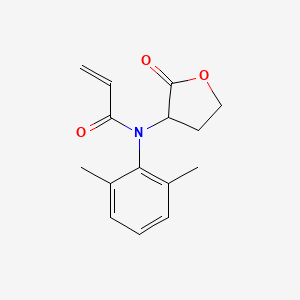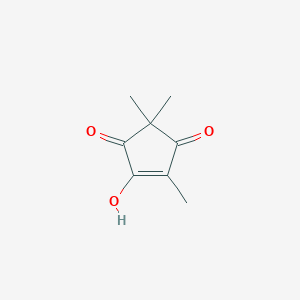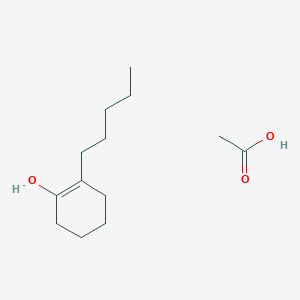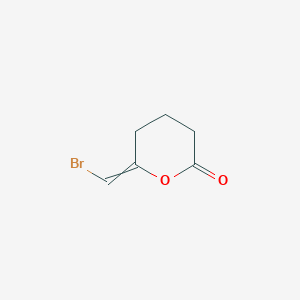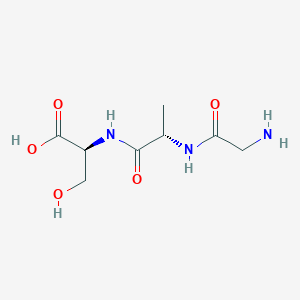![molecular formula C12H14N2O2 B14439104 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol CAS No. 80200-02-8](/img/structure/B14439104.png)
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their wide range of applications in medicinal chemistry, agrochemistry, and materials science due to their unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-(1H-pyrazol-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes that include cyclization reactions, condensation reactions, and functional group modifications. These methods are optimized for high yield and purity, and they often employ catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, quinones, and reduced pyrazole compounds .
Scientific Research Applications
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-1-yl)phenol
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 3-(4-Amino-1-Tert-Butyl-1H-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol
Uniqueness
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol is unique due to its specific structural features, which include a phenolic hydroxyl group and a pyrazole ring connected by a propoxy linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
80200-02-8 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(3-pyrazol-1-ylpropoxy)phenol |
InChI |
InChI=1S/C12H14N2O2/c15-11-3-5-12(6-4-11)16-10-2-9-14-8-1-7-13-14/h1,3-8,15H,2,9-10H2 |
InChI Key |
MFFJEHPZEJTQNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCOC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


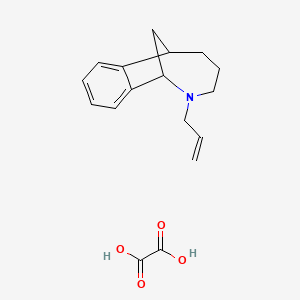
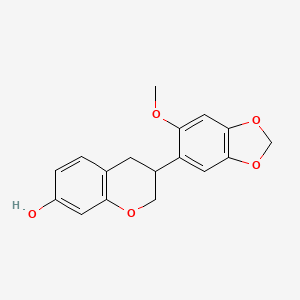
![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)
